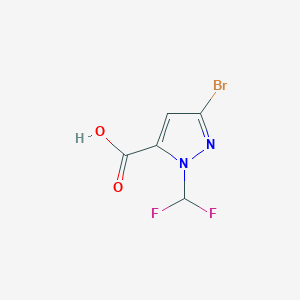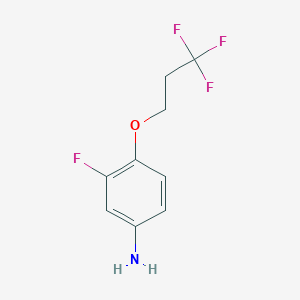![molecular formula C17H17ClN2OS B10906036 (2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B10906036.png)
(2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-(2-THIENYL)-2-PROPEN-1-ONE is a synthetic organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-(2-THIENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 4-chlorophenyl group through a nucleophilic substitution reaction.
Coupling with Thiophene: The substituted piperazine is then coupled with a thiophene derivative through a condensation reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through an aldol condensation reaction, typically using an aldehyde and a ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-(2-THIENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the propenone moiety to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
(E)-1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-(2-THIENYL)-2-PROPEN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (E)-1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-(2-THIENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-(2-THIENYL)-2-PROPEN-1-ONE
- (E)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-(2-THIENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-(2-THIENYL)-2-PROPEN-1-ONE is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17ClN2OS |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
(E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H17ClN2OS/c18-14-3-5-15(6-4-14)19-9-11-20(12-10-19)17(21)8-7-16-2-1-13-22-16/h1-8,13H,9-12H2/b8-7+ |
InChI Key |
UREWVHVDZAQPKG-BQYQJAHWSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3 |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-chloroacetamide](/img/structure/B10905972.png)
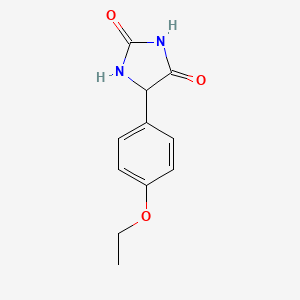
![7-Aminopyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B10905984.png)
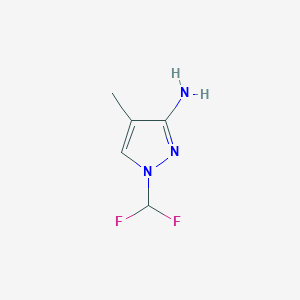
![4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10905995.png)
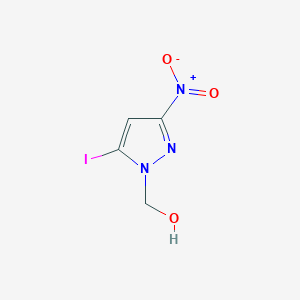
![(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B10906010.png)
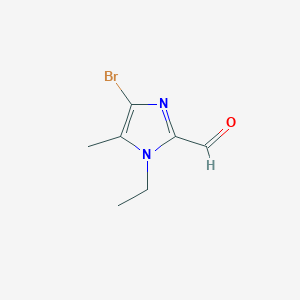
![3-[(3-chlorophenoxy)methyl]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10906025.png)
![2-chloro-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]pyrazine](/img/structure/B10906032.png)
![N-cyclopropyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10906033.png)
![N-(2,5-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10906039.png)
